Carbonyl sulfide

Description

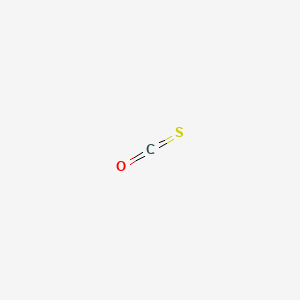

This compound is a one-carbon compound in which the carbon atom is attached to an oxygen and a sulfur atom via double bonds. It is a one-carbon compound and an organosulfur compound.

This compound is used as an intermediate in organic compound synthesis. Limited information is available on the health effects of this compound. Acute (short-term) inhalation of high concentrations of this compound may cause narcotic effects in humans. This compound may also irritate the eyes and skin in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. EPA has not classified this compound with respect to potential carcinogenicity.

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/COS/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWKPURADFRFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

COS | |

| Record name | CARBONYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbonyl_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023949 | |

| Record name | Carbonyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbonyl sulfide is a colorless, poisonous, flammable gas with a distinct sulfide odor. The gas is toxic and narcotic in low concentrations and presents a moderate fire hazard. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. It is used in the synthesis of organic thio compounds., Gas or Vapor, Colorless gas with a rotten egg odor; [CHEMINFO MSDS], Colorless, poisonous and glammable gas with a distinct sulfide odor. | |

| Record name | CARBONYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon oxide sulfide (COS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBONYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1024 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

-50 °C | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1,220 mg/L at 25 °C, Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C), Soluble in water, Soluble in ethanol, For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page. | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.456 g/L, Liquid density (174 K): 1.274 g/cu cm. Vapor density (25 °C, 1 atm): 2.849 g/L | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.1 (Air = 1) (gas) | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9410.0 [mmHg] | |

| Record name | Carbonyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless gas | |

CAS No. |

463-58-1 | |

| Record name | CARBONYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl Sulfide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbonyl-sulfide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbon oxide sulfide (COS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871UI0ET21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1024 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-138.8 °C, -58.4 °F | |

| Record name | Carbonyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1024 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Discovery and Characterization of Carbonyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl sulfide (COS), a linear molecule with the formula OCS, holds a unique position in the landscape of chemical biology and atmospheric science. As the most abundant sulfur-containing compound in the Earth's atmosphere, it plays a critical role in the global sulfur cycle.[1][2] In recent years, its significance has expanded into the realm of biological systems, where it is recognized as a gaseous signaling molecule and a potential delivery agent for hydrogen sulfide (H₂S).[1][3] This guide provides a comprehensive technical overview of the history of COS, from its initial discovery and mischaracterization to its definitive identification and the elucidation of its fundamental properties. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in fields where this multifaceted molecule is of interest.

A History of Discovery and Characterization

The initial identification of this compound was a process marked by early confusion, followed by definitive characterization that laid the groundwork for our current understanding of this important molecule.

The Initial Mischaracterization by J. P. Couërbe (1841)

In 1841, the French chemist J. P. Couërbe was the first to describe a gas that he believed to be this compound.[1][4] His experiments, however, led him to mischaracterize the substance as a mixture of carbon dioxide (CO₂) and hydrogen sulfide (H₂S).[1][4] This initial misidentification highlights the analytical challenges of the time and the difficulty in separating and identifying gaseous products with similar properties.

The Definitive Characterization by Carl von Than (1867)

It was not until 1867 that the Hungarian chemist Carl von Than correctly identified and characterized this compound.[1][2] Von Than was able to synthesize the compound and differentiate it from the mixture that had perplexed Couërbe.[2] His work established the correct chemical formula and provided the first accurate description of its properties, marking a significant step forward in the chemistry of sulfur compounds.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below for easy reference and comparison.

Physical Properties of this compound

| Property | Value |

| Molecular Formula | COS |

| Molar Mass | 60.075 g/mol [1] |

| Appearance | Colorless gas[1] |

| Odor | Unpleasant, sulfide-like[1] |

| Density | 2.51 g/L |

| Melting Point | -138.8 °C (-217.8 °F; 134.3 K)[1] |

| Boiling Point | -50.2 °C (-58.4 °F; 223.0 K)[1] |

| Solubility in Water | 0.376 g/100 mL (0 °C), 0.125 g/100 mL (25 °C)[1] |

| Dipole Moment | 0.65 D[1] |

Thermochemical Properties of this compound

| Property | Value |

| Standard Molar Entropy (S⦵₂₉₈) | 231.5 J/(mol·K)[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -141.8 kJ/mol[1] |

| Heat Capacity (C) | 41.5 J/(mol·K)[1] |

Spectroscopic Data

| Spectroscopic Method | Key Features |

| Infrared (IR) Spectroscopy | ν₁ (C-O stretch): ~2062 cm⁻¹, ν₂ (bending): ~520 cm⁻¹, ν₃ (C-S stretch): ~859 cm⁻¹[5][6] |

| UV-Vis Spectroscopy | Strong absorption in the vacuum ultraviolet region. |

| Nuclear Magnetic Resonance (NMR) | As a simple inorganic molecule, standard ¹H and ¹³C NMR are not typically used for characterization. |

Experimental Protocols

This section details the methodologies for the synthesis of this compound as historically described, providing a foundational understanding of the experimental procedures.

Synthesis of this compound via Potassium Thiocyanate and Sulfuric Acid

This laboratory synthesis method, utilized in early characterizations, involves the reaction of potassium thiocyanate with sulfuric acid.[1]

Materials:

-

Potassium thiocyanate (KSCN)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Gas washing bottles

-

Gas collection apparatus

Procedure:

-

A reaction flask is charged with potassium thiocyanate.

-

Concentrated sulfuric acid and water are slowly added to the reaction flask. The reaction is exothermic and should be cooled to control the rate of gas evolution.

-

The evolved gas, containing this compound, is passed through a series of gas washing bottles to remove byproducts. Purification is necessary as the initial gas stream contains significant impurities.[2]

-

The purified this compound gas is then collected, typically by displacement of water or a suitable liquid in which it is sparingly soluble.

Reaction:

KSCN + 2H₂SO₄ + H₂O → KHSO₄ + NH₄HSO₄ + COS[1]

Synthesis from Carbon Monoxide and Molten Sulfur

Another early method for producing this compound involves the direct reaction of carbon monoxide with molten sulfur.[1]

Materials:

-

Carbon monoxide (CO) gas

-

Elemental sulfur (S)

-

High-temperature tube furnace

Procedure:

-

A stream of carbon monoxide gas is passed over molten sulfur within a high-temperature tube furnace.

-

The reaction is typically carried out at elevated temperatures, though it reverses above 1200 K.[1]

-

The resulting gas stream containing this compound is then cooled and purified to remove unreacted starting materials and any byproducts.

Reaction:

CO + S → COS[1]

Mandatory Visualizations

Signaling Pathway of this compound Hydrolysis

Caption: Enzymatic hydrolysis of this compound to produce hydrogen sulfide.

Experimental Workflow for the Discovery and Characterization of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Emerging Roles of this compound in Chemical Biology: Sulfide Transporter or Gasotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Sulfenyl Thiocarbamates Release this compound (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]

A Guide to the Laboratory Synthesis of High-Purity Carbonyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal laboratory methods for the synthesis of high-purity carbonyl sulfide (COS). It includes detailed experimental protocols, purification techniques, and analytical methods for purity assessment, designed to be a valuable resource for researchers in chemistry and drug development.

Introduction

This compound (COS) is a colorless, flammable gas with the linear formula O=C=S.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including thiocarbamate herbicides.[1] In the context of drug development and chemical biology, COS is investigated as a potential gaseous signaling molecule, capable of delivering hydrogen sulfide (H₂S). This guide details the most common and effective laboratory-scale methods for producing high-purity COS, a prerequisite for accurate and reproducible research.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling and purification of the gas.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | COS |

| Molar Mass | 60.08 g/mol [2] |

| Boiling Point | -50 °C[3] |

| Melting Point | -138 °C[3] |

| Vapor Density | 2.1 (vs air)[3] |

| Water Solubility | 1.22 g/L at 25 °C[2] |

| Flammability Limits in Air | 11.9 - 29%[3] |

Synthesis Methodologies

Two primary methods are commonly employed for the laboratory synthesis of this compound: the reaction of a thiocyanate salt with sulfuric acid and the direct reaction of carbon monoxide with elemental sulfur.

Synthesis from Thiocyanate and Sulfuric Acid

This is a widely used laboratory method for generating this compound gas. The reaction involves the acid-catalyzed hydrolysis of a thiocyanate salt.[1]

Reaction: KSCN + 2H₂SO₄ + H₂O → KHSO₄ + NH₄HSO₄ + COS[1]

-

Apparatus Setup: Assemble a gas generation flask equipped with a dropping funnel and a gas outlet. The outlet should be connected to a purification train (detailed in Section 4). All operations should be conducted in a well-ventilated fume hood.

-

Reactants:

-

Place a precisely weighed amount of potassium thiocyanate (KSCN) or ammonium thiocyanate ((NH₄)SCN) into the gas generation flask.

-

Prepare a solution of concentrated sulfuric acid (H₂SO₄) diluted with water. A common molar ratio is approximately 2 moles of sulfuric acid for every mole of thiocyanate.

-

-

Reaction Initiation:

-

Slowly add the sulfuric acid solution to the thiocyanate salt in the flask via the dropping funnel. The reaction is exothermic and will generate gas.

-

The rate of addition should be controlled to maintain a steady evolution of gas. The flask may be gently heated to between 40 and 50 °C to ensure the reaction proceeds to completion.

-

-

Gas Collection: The evolved gas is a crude mixture containing this compound and various impurities. It should be passed directly into the purification train.

Synthesis from Carbon Monoxide and Sulfur

This method involves the direct, often catalyzed, reaction of carbon monoxide gas with molten sulfur.[1] It is particularly suited for producing larger quantities of COS.

Reaction: CO + S → COS

-

Apparatus Setup: A tube furnace capable of reaching at least 450 °C is required. A quartz or ceramic reaction tube is filled with a suitable catalyst. Gas inlet and outlet lines should be made of appropriate materials to withstand the high temperatures.

-

Catalyst: While the reaction can proceed without a catalyst at higher temperatures, using a catalyst allows for lower reaction temperatures and improved selectivity. Alkaline earth metal sulfides or halides (e.g., calcium sulfide) supported on a high surface area material are effective.

-

Reactants:

-

High-purity carbon monoxide gas.

-

Elemental sulfur.

-

-

Reaction Procedure:

-

Heat the reaction tube containing the catalyst to the desired temperature (typically 250-450 °C) under an inert gas flow (e.g., nitrogen).

-

Introduce a controlled flow of carbon monoxide into the reaction tube.

-

Simultaneously, introduce vaporized sulfur. This can be achieved by heating molten sulfur and carrying the vapor into the reaction tube with the carbon monoxide stream or an inert carrier gas. A mole ratio of approximately 1:1 for CO to S is preferable.

-

The reaction product gas exiting the furnace is then passed through a cooling trap to condense any unreacted sulfur before entering the purification train.

-

Purification of this compound

Crude this compound from either synthesis method contains significant amounts of byproducts that must be removed to achieve high purity.[1] Common impurities include hydrogen sulfide (H₂S), carbon disulfide (CS₂), carbon dioxide (CO₂), and, in the case of the thiocyanate method, hydrogen cyanide (HCN).

A typical purification train involves a series of scrubbers and traps:

-

Water Scrubber: Removes any water-soluble impurities.

-

Acid Scrubber (e.g., dilute H₂SO₄): Can help remove basic impurities.

-

Base Scrubber (e.g., NaOH or KOH solution): Effectively removes acidic gases like H₂S and CO₂. Care must be taken as concentrated base can also hydrolyze COS.

-

Drying Agent: A column packed with a desiccant such as calcium chloride (CaCl₂) or a molecular sieve is used to dry the gas.

-

Cold Trap/Freeze-Thaw Cycles: The purified gas can be condensed in a cold trap (e.g., using a dry ice/acetone bath or liquid nitrogen). Multiple freeze-pump-thaw cycles can be performed to remove non-condensable gases and further purify the COS.

Purity Analysis

The purity of the synthesized this compound should be verified using appropriate analytical techniques. Gas chromatography is the most common method.

Table 2: Analytical Methods for this compound Purity Assessment

| Analytical Method | Typical Configuration | Detectable Impurities | Detection Limit |

| Gas Chromatography-Mass Spectrometry (GC-MS) | PoraPLOT Q column, SIM mode | H₂S, CS₂, HCN, Methyl Thiocyanate, Methyl Disulfide | Varies by compound |

| Gas Chromatography-Flame Photometric Detector (GC-FPD) | Appropriate column for sulfur compounds | H₂S, CS₂, Mercaptans | ~0.5 ppm |

| Gas Chromatography-Thermal Conductivity Detector (GC-TCD) | PoraPLOT U column | H₂S, CO₂, and other gases | 2-3 ppm |

| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | H₃O⁺, NO⁺, O₂⁺ reagent ions | H₂S, HCN | ~1.8 ppb |

Data Summary

The following table summarizes typical yields and purity levels for the described synthesis methods. Actual results will vary based on the specific experimental conditions and the efficiency of the purification process.

Table 3: Comparison of this compound Synthesis Methods

| Synthesis Method | Typical Yield | Purity (after purification) | Key Impurities (before purification) | Advantages | Disadvantages |

| Thiocyanate + H₂SO₄ | Moderate | >99% | H₂S, HCN, CO₂ | Simple laboratory setup, readily available reagents. | Generation of toxic HCN, exothermic reaction requires careful control. |

| CO + Sulfur (Catalytic) | High | >99.5% | CS₂, CO₂, unreacted CO | High yield and purity, can be scaled up. | Requires high temperatures and specialized equipment (tube furnace). |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Experimental workflow for COS synthesis from thiocyanate.

Caption: Experimental workflow for COS synthesis from CO and sulfur.

Safety Considerations

This compound is a flammable and toxic gas. All synthesis and handling procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. Gas cylinders should be properly secured. In case of inhalation, move the individual to fresh air and seek medical attention. Due to its flammability, ensure there are no ignition sources in the vicinity of the experimental setup.

References

purification techniques for carbonyl sulfide gas

An In-depth Technical Guide to the Purification of Carbonyl Sulfide Gas

For researchers, scientists, and drug development professionals, the purity of this compound (COS) gas is a critical factor that can significantly impact experimental outcomes and product quality. This technical guide provides a comprehensive overview of the core techniques employed for the purification of COS gas, with a focus on catalytic hydrolysis, adsorption, membrane separation, and cryogenic distillation. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key processes to facilitate a deeper understanding of these purification techniques.

Catalytic Hydrolysis

Catalytic hydrolysis is a widely utilized method for the removal of COS, converting it into hydrogen sulfide (H₂S) and carbon dioxide (CO₂), which can be subsequently removed by other processes. The reaction is as follows:

COS + H₂O → H₂S + CO₂

The efficiency of this process is highly dependent on the catalyst used, with various metal oxides and supported catalysts demonstrating high activity.

Quantitative Performance of COS Hydrolysis Catalysts

The performance of several catalysts under different operating conditions is summarized in the table below.

| Catalyst | Support | Temperature (°C) | COS Conversion (%) | Space Velocity (h⁻¹) | Reference |

| Pt/Al₂O₃ (0.5% Pt, 5.0% Ba) | Al₂O₃ | 150-250 | ~100 | 7,000 | [1] |

| Sm₂O₃-Ce-Ox@ZrO₂ (3%) | ZrO₂ | 90-180 | 100 | Not Specified | [2] |

| Ca-Ba-γ-Al₂O₃ (3% Ca(OH)₂, 2% Ba(OH)₂) | γ-Al₂O₃ | Not Specified | 95.22 | Not Specified | [3] |

| NaOH/Al₂O₃ | Al₂O₃ | Not Specified | >90 | Not Specified | [4] |

| KOH/Al₂O₃ | Al₂O₃ | Not Specified | >90 | Not Specified | [4] |

| γ-Al₂O₃ | - | 350-400 | >99 | Not Specified | [5] |

| Fe-Cu/AC (1:1 Fe/Cu) | Activated Carbon | Not Specified | High | Not Specified | [6] |

| CoNiAl-50 | - | 50 | High | 2,000 | [7] |

| MgAl₂O₄ | - | 250 | 97 (after 30h) | 9,000 | [7] |

Experimental Protocol for Catalytic Hydrolysis of COS

The following is a generalized experimental protocol for evaluating the performance of a catalyst for COS hydrolysis in a laboratory setting.

1. Catalyst Preparation and Characterization:

- Synthesize or procure the desired catalyst (e.g., metal-oxide-supported catalyst).

- Characterize the catalyst's physical and chemical properties using techniques such as X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) surface area analysis, and Temperature-Programmed Desorption (TPD).[3]

2. Experimental Setup:

- Assemble a fixed-bed reactor system. This typically includes a gas delivery system with mass flow controllers, a preheater, a quartz or stainless steel reactor tube housed in a furnace, a condenser to remove water, and an analytical system.[1]

- Place a known amount of the catalyst in the reactor tube, supported by quartz wool.

3. Reaction Procedure:

- Purge the system with an inert gas (e.g., N₂) to remove air and moisture.

- Heat the reactor to the desired reaction temperature.

- Introduce a gas stream containing a known concentration of COS, water vapor, and a balance gas (e.g., N₂) into the reactor at a specific flow rate to achieve the desired space velocity.

- Pass the reactor effluent through a condenser to remove unreacted water.

- Analyze the composition of the outlet gas stream using a gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Photometric Detector (FPD) or Thermal Conductivity Detector (TCD)) to determine the concentrations of COS, H₂S, and CO₂.

4. Data Analysis:

- Calculate the COS conversion using the following formula:

- COS Conversion (%) = [(COS_inlet - COS_outlet) / COS_inlet] * 100

- Determine the selectivity towards H₂S formation.

Experimental Workflow for Catalytic Hydrolysis

Adsorption

Adsorption is a physical separation process where COS molecules adhere to the surface of a porous solid material. Activated carbon, zeolites, and metal-organic frameworks (MOFs) are commonly used adsorbents due to their high surface area and specific affinities for COS.

Quantitative Performance of Adsorbents for COS

The adsorption capacity of various materials for COS is presented in the table below.

| Adsorbent | Adsorption Capacity (mg COS/g adsorbent) | Conditions | Reference |

| Centaur Carbon | > 3.5 | 17% RH, 35-49 ppmv COS | [8][9] |

| BPL Carbon | 2.1 | 17% RH, 35-49 ppmv COS | [9] |

| VPR Carbon | 1.8 | 17% RH, 35-49 ppmv COS | [9] |

| Zeolite 13X | Not specified | Not specified | [10][11] |

| Zeolite 5A | Not specified | Not specified | [11] |

| Zeolite 4A | Not specified | Not specified | [11] |

Experimental Protocol for Determining COS Adsorption Capacity

A common method for evaluating adsorbent performance is by generating a breakthrough curve in a fixed-bed column.

1. Adsorbent Preparation:

- Dry the adsorbent material in an oven to remove any adsorbed water or volatile compounds.

2. Experimental Setup:

- Assemble a fixed-bed adsorption column. The setup is similar to the catalytic hydrolysis system but may not require a furnace unless temperature effects are being studied. It includes a gas delivery system, the adsorption column packed with a known amount of adsorbent, and a gas analysis system.

3. Breakthrough Curve Generation:

- Pass a gas stream with a constant, known concentration of COS in a carrier gas (e.g., N₂) through the adsorbent bed at a constant flow rate.

- Continuously monitor the concentration of COS in the effluent gas from the column using a gas analyzer.

- Continue the experiment until the outlet COS concentration reaches the inlet concentration (breakthrough).

4. Data Analysis:

- Plot the normalized outlet concentration (C/C₀) versus time to obtain the breakthrough curve.

- Calculate the breakthrough time (t_b), which is the time at which the outlet concentration reaches a certain percentage of the inlet concentration (e.g., 5%).

- Calculate the adsorption capacity (q) of the adsorbent using the following equation:

- q = (Q * C₀ / m) * [∫(1 - C/C₀) dt] from t=0 to t=saturation

- Where:

- Q is the volumetric flow rate of the gas.

- C₀ is the inlet concentration of COS.

- m is the mass of the adsorbent.

- C is the outlet concentration of COS.

Experimental Workflow for Adsorption Studies

References

- 1. researchgate.net [researchgate.net]

- 2. jalonzeolite.com [jalonzeolite.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.flvc.org [journals.flvc.org]

- 5. researchgate.net [researchgate.net]

- 6. asiaiga.org [asiaiga.org]

- 7. research.utwente.nl [research.utwente.nl]

- 8. aidic.it [aidic.it]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. micromeritics.com [micromeritics.com]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: Deconstructing the Carbonyl Sulfide Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl sulfide (OCS), a linear triatomic molecule, serves as a crucial atmospheric trace gas and a molecule of significant interest in various chemical and biological processes. Its simple, well-defined structure makes it an ideal candidate for benchmarking high-level quantum chemical methods. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to determine the precise structure of this compound, offering a valuable resource for researchers in computational chemistry, spectroscopy, and related fields. The accurate determination of its molecular geometry is paramount for understanding its reactivity, spectroscopic signature, and interactions with biological systems.

Computational Methodologies for Structure Elucidation

The determination of the equilibrium geometry of this compound has been a subject of numerous computational studies, employing a hierarchy of quantum chemical methods. The accuracy of these calculations is highly dependent on the level of theory and the basis set employed. The primary methods utilized include the "gold standard" Coupled Cluster with singles, doubles, and perturbative triples (CCSD(T)), Møller-Plesset perturbation theory (MP2), and a variety of Density Functional Theory (DFT) functionals.

High-level ab initio calculations, particularly CCSD(T) extrapolated to the complete basis set (CBS) limit, are considered to provide the most accurate theoretical predictions of molecular structures. These methods rigorously account for electron correlation, which is crucial for describing the multiple bonds in OCS. DFT methods, while computationally less expensive, offer a range of accuracies depending on the chosen functional. Hybrid functionals, such as B3LYP, and range-separated functionals are often employed for their balance of accuracy and computational cost.

A recent study employing state-of-the-art electronic structure calculations has produced a highly accurate potential energy surface for OCS, which has been empirically refined to match laboratory spectroscopic data. This work highlights the significant impact of the initial ab initio calculations on the accuracy of the final refined potential energy surface, leading to an order-of-magnitude improvement in the computation of rotation-vibration energy levels[1][2][3].

Data Presentation: A Comparative Analysis of this compound's Structure

The following table summarizes the experimentally determined and theoretically calculated structural parameters for this compound. The data is compiled from high-resolution spectroscopic experiments and a range of quantum chemical calculations, providing a clear comparison of the accuracy of different methods.

| Method/Experiment | C=O Bond Length (Å) | C=S Bond Length (Å) | Bond Angle (°) |

| Experimental | |||

| Microwave Spectroscopy | 1.1561 | 1.5651 | 180 |

| Laser-Induced Electron Diffraction | 1.14 ± 0.04 | 1.55 ± 0.05 | 180 |

| Theoretical | |||

| CCSD(T)/CBS-HL | 1.154 | 1.562 | 180 |

| CCSD(T)/VQZ-F12 | 1.156 | 1.560 | 180 |

| Semi-empirical (HyperChem 8.0) | 1.16 | 1.46 | 180[4] |

CBS-HL refers to a high-level composite method including complete basis set extrapolation and higher-level corrections. VQZ-F12 refers to calculations with an explicitly correlated method and a quadruple-zeta basis set.

Experimental Protocols for Structural Determination

The precise experimental determination of the this compound structure relies on gas-phase techniques that probe the molecule in an isolated environment, free from intermolecular interactions. The two primary methods are microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules. For a linear molecule like OCS, the rotational spectrum consists of a series of nearly equally spaced lines. From the spacing of these lines, the rotational constant (B) can be determined with high precision. The rotational constant is inversely proportional to the moment of inertia (I) of the molecule, which in turn depends on the bond lengths and atomic masses. By measuring the rotational spectra of different isotopologues of OCS (e.g., ¹⁶O¹³C³²S, ¹⁸O¹²C³²S, ¹⁶O¹²C³⁴S), a set of simultaneous equations can be solved to determine the individual bond lengths with very high accuracy.

Detailed Methodology:

-

Sample Preparation: A gaseous sample of this compound, often in its natural isotopic abundance, is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The gas is irradiated with microwave radiation of a precisely known and variable frequency.

-

Detection of Absorption: As the microwave frequency is swept, the absorption of radiation by the sample is detected. Transitions between rotational energy levels occur at specific frequencies, resulting in sharp absorption lines in the spectrum.

-

Spectral Analysis: The frequencies of the rotational transitions are measured with high accuracy. For a linear molecule, the transition frequencies are approximately given by 2B(J+1), where J is the rotational quantum number of the lower state.

-

Isotopic Substitution: The process is repeated for different isotopically substituted species of OCS.

-

Structure Determination: The rotational constants for each isotopologue are used to calculate the moments of inertia. A system of equations relating the moments of inertia to the bond lengths is then solved to obtain the precise molecular structure.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gas phase. In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecules.

Detailed Methodology:

-

Sample Introduction: A fine jet of this compound gas is introduced into a vacuum chamber.

-

Electron Beam Generation and Scattering: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the gas jet. The electrons are scattered by the electrostatic potential of the atoms in the OCS molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern consisting of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The total scattering intensity is a sum of atomic and molecular scattering components.

-

Molecular Scattering Curve: The atomic scattering background is subtracted to obtain the molecular scattering curve. This curve contains information about the internuclear distances.

-

Structural Refinement: A theoretical molecular scattering curve is calculated for a model of the OCS structure. The structural parameters of the model (bond lengths) are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental molecular scattering curve.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the computational and theoretical analysis of molecular structures.

Conclusion

The precise determination of the this compound structure is a testament to the synergy between high-level quantum chemical calculations and sophisticated experimental techniques. For researchers and professionals in drug development, understanding the methodologies and the accuracy of the data presented is crucial for building reliable molecular models for simulations and predictions of molecular interactions. The data and protocols outlined in this guide provide a foundational understanding of the state-of-the-art approaches to molecular structure determination, with this compound serving as a well-defined and illustrative example. The continued advancement in both computational and experimental methods promises even greater accuracy in the future, further refining our understanding of this and other fundamental molecules.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A highly accurate potential energy surface for carbonyl sulphide (OCS): how important are the ab initio calculations? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01205D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Thermodynamic Properties of Gaseous Carbonyl Sulfide (COS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of gaseous carbonyl sulfide (COS). This compound is a linear molecule that is intermediate between carbon dioxide and carbon disulfide.[1] It serves as a significant sulfur-containing impurity in various fuel gases and is utilized as an intermediate in the production of thiocarbamate herbicides.[1][2] This document summarizes key quantitative data, details the experimental and computational protocols for their determination, and visualizes a critical chemical reaction involving COS.

Core Thermodynamic Data

The thermodynamic properties of gaseous this compound are essential for understanding its behavior in chemical reactions and industrial processes. The following tables summarize the key data at standard conditions (298.15 K and 1 bar).

Standard Molar Thermodynamic Properties

This table presents the standard enthalpy of formation, standard molar entropy, and standard Gibbs free energy of formation for gaseous COS.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -141.8[1] | kJ/mol |

| Standard Molar Entropy | S° | 231.57[3] | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -165.4 | kJ/mol |

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔG° = ΔH° - TΔS°, with values for ΔH° and S° from the table.

Molar Heat Capacity

The molar heat capacity at constant pressure (Cp) is a critical parameter for thermodynamic calculations.

| Thermodynamic Property | Symbol | Value | Units |

| Molar Heat Capacity (at 298.15 K) | Cp | 41.5[1] | J/(mol·K) |

Temperature-Dependent Heat Capacity (Shomate Equation)

The heat capacity of gaseous COS varies with temperature. The Shomate equation provides an empirical fit for Cp as a function of temperature (T in Kelvin).

Cp° = A + Bt + Ct² + D*t³ + E/t² [3]

where t = T / 1000.

The coefficients for this equation are provided in the table below for two distinct temperature ranges.

| Temperature Range (K) | A | B | C | D | E |

| 298 - 1200 | 34.53892 | 43.05378 | -26.61773 | 6.338844 | -0.327515 |

| 1200 - 6000 | 60.32240 | 1.738332 | -0.209982 | 0.014110 | -5.128873 |

Data sourced from the NIST WebBook.[3]

Methodologies for Determination of Thermodynamic Properties

The determination of the thermodynamic properties of gaseous this compound relies on a combination of experimental techniques and computational models. Due to the toxic and corrosive nature of COS, computational methods have become increasingly important.[4][5][6]

Experimental Protocols

Spectroscopic Methods: A primary experimental route to obtaining thermodynamic data for gases is through the analysis of their molecular spectra.

-

Infrared and Raman Spectroscopy : These techniques are used to probe the vibrational and rotational energy levels of the COS molecule.

-

Data Analysis : The frequencies of the spectral lines are used to determine the molecular constants, such as vibrational frequencies and rotational constants.

-

Statistical Mechanics Calculation : These molecular constants are then used as inputs for statistical mechanics calculations to determine macroscopic thermodynamic properties like entropy, heat capacity, and Gibbs free energy. The data found in the NIST-JANAF Thermochemical Tables are often derived from a multitude of theoretical or experimental spectroscopic constants.[4][5]

Calorimetry: While less common for direct determination of gaseous properties of toxic substances, calorimetric methods establish the foundational enthalpy of formation values.

-

Bomb Calorimetry : Used to measure the heat of combustion of sulfur and carbon-containing compounds.

-

Hess's Law Application : The experimental heat of combustion is used in conjunction with the known enthalpies of formation of the combustion products (e.g., CO₂ and SO₂) to calculate the enthalpy of formation of the initial compound (COS) via Hess's Law.

Computational Protocols

Computational chemistry offers a powerful alternative for determining thermodynamic properties, especially when experimental measurements are challenging.

Ab Initio Quantum Mechanics: These "first-principles" methods solve the electronic Schrödinger equation to determine the energy of the molecule.

-

Model Chemistry Selection : Composite methods such as CBS-QB3, CBS-APNO, G3, and G4 are often employed to achieve high accuracy.[7]

-

Energy Calculation : The total electronic energy of the COS molecule and its constituent elements in their standard states are calculated.

-

Enthalpy of Formation Calculation : The enthalpy of formation is derived from the difference between the total energy of the molecule and the total energies of its constituent elements.[8]

-

Frequency Calculation : The vibrational frequencies of the molecule are also calculated, which are then used to determine other thermodynamic properties like entropy and heat capacity through statistical mechanics formalisms.[7]

Analytical Representations: Recent approaches have focused on developing efficient analytical models to predict thermodynamic properties.

-

Molecular Constant Input : These models require only a small number of molecular constants as inputs, such as bond lengths and vibrational frequencies.[4][5]

-

Entropy and Gibbs Energy Calculation : Analytical representations are then used to directly calculate the molar entropy and Gibbs free energy over a wide range of temperatures.[4][5][6] These models have shown excellent agreement with data from the NIST database, with average relative deviations often less than 0.2%.[4][5][6]

Key Chemical Pathway: Hydrolysis of this compound

This compound undergoes hydrolysis to form carbon dioxide and hydrogen sulfide. This reaction is significant in both industrial and biological contexts.[1][9][10] In industrial settings, it is a key reaction for the removal of COS from gas streams, often facilitated by catalysts.[9][11][12] In biological systems, this conversion is catalyzed by carbonic anhydrase enzymes.[1]

Caption: Hydrolysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. Predictions of Entropy and Gibbs Energy for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. mdpi.com [mdpi.com]

- 9. The Hydrolysis of this compound at Low Temperature: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of this compound Hydrolysis. 1. Catalyzed and Uncatalyzed Reactions in Mixtures of Water Plus Propane | NIST [nist.gov]

- 11. aidic.it [aidic.it]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reaction Mechanisms of Carbonyl Sulfide with Hydroxyl Radicals

Executive Summary: Carbonyl sulfide (OCS) is the most prevalent and long-lived sulfur-containing compound in the troposphere, playing a crucial role in the stratospheric sulfate aerosol layer. Its primary gas-phase sink is the reaction with the hydroxyl radical (OH), a key atmospheric oxidant.[1] Understanding the mechanism and kinetics of this reaction is vital for accurate atmospheric modeling. However, significant discrepancies exist between theoretical predictions and experimental observations regarding the reaction rate, pressure dependence, and dominant pathways at various temperatures.[1] This technical guide provides a comprehensive overview of the current understanding of the OCS + OH reaction, detailing the proposed mechanisms, summarizing quantitative kinetic data, outlining experimental and computational methodologies, and identifying key areas of uncertainty that warrant future research.

Core Reaction Mechanisms

The reaction between this compound and the hydroxyl radical is complex, with multiple proposed pathways that are a subject of ongoing investigation. Theoretical and experimental studies suggest two primary competing mechanisms: an adduct-forming pathway and a direct abstraction pathway.

1.1. Adduct-Forming Pathway This mechanism involves the initial formation of an energetically excited intermediate, OC(OH)S*.[1] The hydroxyl radical can attack the central carbon atom of OCS. This energized adduct has several potential fates:

-

Dissociation: It can rapidly decompose back to the initial reactants (OCS + OH).

-

Stabilization: It can be stabilized through collisions with a third body (M), forming a stable OC(OH)S adduct.[1] This process is expected to be pressure-dependent.

-

Rearrangement and Dissociation: The adduct may rearrange and subsequently dissociate to form products. Theoretical studies have explored the formation of CO2 and SH via this route, though it is considered to be a minor channel at lower temperatures.[1]

1.2. Direct Abstraction Pathway This pathway involves a direct, single-step reaction to form products without a stable intermediate. Experimental evidence strongly supports this as the major channel, particularly at elevated temperatures.[1] The reaction proceeds as follows:

OCS + OH → SH + CO₂

This bimolecular reaction is considered the dominant source of the observed products. Experimental studies have determined that the yield of the mercapto radical (SH) is nearly 100% at temperatures between 500 and 750 K.[1] Some theoretical work has also suggested a channel leading to CO + SOH, but this is not considered a significant contributor.[1]

A key point of contention is that theoretical calculations often predict a significant energy barrier for the direct abstraction pathway, resulting in rate constants that are orders of magnitude lower than those measured experimentally.[1] In contrast, experiments show a much faster reaction, suggesting a lower effective barrier.

Quantitative Kinetic Data

The rate constant for the OCS + OH reaction has been determined through various experimental and computational methods, leading to a range of values. The most significant discrepancy lies between theoretical values, which are generally low, and experimental results, particularly at higher temperatures.

2.1. Temperature and Pressure Dependence

Recent experimental work using a discharge–flow reactor over a temperature range of 365–960 K has provided a robust Arrhenius expression for the reaction rate.[1] This study also found the rate constant to be independent of pressure at 1, 2, and 8 torr, which contradicts some theoretical models that predict pressure dependence due to the adduct-forming channel.[1]

Table 1: Selected Rate Constants for OCS + OH → Products

| Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Methodology | Reference |

| (2.35 ± 0.25) × 10⁻¹² exp(−(2144 ± 56)/T) | 365–960 | 1, 2, 8 Torr | Discharge-Flow Reactor / Mass Spectrometry (Expt.) | [Gromov et al., 2022][1] |

| 4.86 × 10⁻¹⁶ | Room Temp | N/A | CCSD(T)//M06-2X / VTST-ISPE (Theory) | [Nascimento & Alves, 2025][2][3] |

| (6.00 ± 4.00) × 10⁻¹⁶ | Room Temp | N/A | Flash Photolysis / Resonance Fluorescence (Expt.) | [Leu & Smith, 1981][2][3] |

| 3.31 × 10⁻¹⁶ (Sulfur Abstraction Channel) | 300 | Independent | Theoretical Calculation | [Schmidt et al., as cited in 1] |

| 0.209 × 10⁻¹⁶ to 3.89 × 10⁻¹⁶ (Adduct Channel) | 300 | 10–700 Torr | Theoretical Calculation | [Schmidt et al., as cited in 1] |

Reaction Products and Branching Ratios

Experimental evidence strongly indicates that the primary products of the OCS + OH reaction are the mercapto radical (SH) and carbon dioxide (CO₂).

Table 2: Product Yields and Branching Ratios

| Product Channel | Branching Ratio / Yield | Temperature (K) | Methodology | Reference |

| → SH + CO₂ | ~100% (Yield of SH) | 500 and 750 | Discharge-Flow Reactor / Mass Spectrometry (Expt.) | [Gromov et al., 2022][1] |

| → OC(OH)S (adduct) | Potentially significant only at very high pressures | Atmospheric | Theoretical Prediction | [Schmidt et al., as cited in 1] |

| → CO + SOH | Minor channel | N/A | Theoretical Prediction | [Schmidt et al., as cited in 1] |

Under atmospheric conditions, it has been suggested that any stabilized OC(OH)S adduct could react rapidly with molecular oxygen (O₂) to form CO₂ and SOOH, with the subsequent dissociation of SOOH recycling OH radicals.[1] However, this pathway has not been experimentally verified.

Experimental and Computational Protocols

A combination of advanced experimental and computational techniques has been employed to investigate the OCS + OH reaction.

4.1. Experimental Methodology: Discharge-Flow Reactor

A common and powerful technique for studying gas-phase radical reactions is the discharge-flow reactor coupled with mass spectrometry.[1]

-

Radical Generation: OH radicals are typically generated in a side arm of the reactor, for instance, by reacting H atoms with an excess of NO₂.

-

Reaction Zone: The radicals are then introduced into the main flow tube, which contains a large, known excess of OCS. This ensures pseudo-first-order kinetics, where the decay rate of OH is directly proportional to the OCS concentration.[1]

-

Detection: A movable injector allows for varying the reaction time before the gas mixture is sampled. The concentrations of the OH radical and the SH product are monitored using a modulated molecular beam mass spectrometer, which provides high sensitivity and specificity.[1]

4.2. Computational Methodologies

Theoretical chemistry provides critical insights into the potential energy surface of the reaction, identifying intermediates and transition states that are difficult to observe experimentally.

-

Ab Initio Calculations: High-level methods such as G-2 theory and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are used to accurately calculate the energies of reactants, products, and intermediates.[2][4]

-

Density Functional Theory (DFT): Methods like M06-2X are often used to map out the reaction pathways and locate transition state structures.[2]

-

Kinetic Modeling: Based on the calculated potential energy surface, theories like Variational Transition State Theory (VTST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate temperature- and pressure-dependent rate constants.[2] Kinetic Monte Carlo simulations can also be employed to determine overall rate constants from the elementary steps.[2]

Unresolved Questions and Future Research

Despite progress, significant questions about the OCS + OH reaction remain.

-

Theory-Experiment Discrepancy: The most pressing issue is the large disagreement between theoretically predicted rate constants (which are low) and experimentally measured ones (which are much higher).[1] This points to an incomplete understanding of the potential energy surface, possibly an underestimated role of quantum tunneling or the existence of a low-barrier pre-reaction complex not fully captured by theory.

-

Pressure Dependence: While experiments at low pressures (<10 Torr) show no pressure dependence, the role of the adduct-forming channel at higher pressures, such as those in the troposphere, is still uncertain.[1]

-

Low-Temperature Kinetics: The reaction's behavior at the cold temperatures relevant to the upper troposphere and lower stratosphere is not well constrained by experiments and remains a key uncertainty in atmospheric models.

Future work should focus on high-level theoretical calculations of the potential energy surface and experimental studies that can probe the reaction at higher pressures and lower temperatures to resolve these critical discrepancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Gas-phase and water-mediated mechanisms for the OCS + OH reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Gas-phase and water-mediated mechanisms for the OCS + OH reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. High-level ab initio study of the reaction of OCS with OH radicals - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Natural Sources and Sinks of Atmospheric Carbonyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl sulfide (OCS or COS) is the most abundant sulfur-containing gas in the Earth's atmosphere, with a typical concentration of around 0.5 ± 0.05 parts per billion (ppb)[1]. Its significance extends from its role in the global sulfur cycle and stratospheric chemistry to its emerging application as a tracer for terrestrial carbon uptake. OCS is transported into the stratospheric sulfate layer, where it is oxidized to sulfuric acid, forming particulates that influence the Earth's energy balance by scattering light[1]. Due to its relatively long atmospheric lifetime of a few years, OCS is a major source of stratospheric sulfate, alongside volcanic sulfur dioxide[1].

The primary natural sources of atmospheric OCS include emissions from oceans, volcanoes, and deep-sea vents[1]. It is also produced through the atmospheric oxidation of dimethyl sulfide (DMS) and carbon disulfide (CS2)[2]. The main natural sinks for OCS are uptake by terrestrial vegetation and soils, as well as hydrolysis in ocean waters[1]. The uptake by vegetation is of particular interest to researchers as the enzymatic pathway for OCS is analogous to that of carbon dioxide (CO2) during photosynthesis, making it a valuable proxy for gross primary production (GPP)[3].

This technical guide provides a comprehensive overview of the natural sources and sinks of atmospheric this compound, presenting quantitative data, detailed experimental protocols for flux measurements, and a visualization of the atmospheric OCS cycle.

Quantitative Summary of Global this compound Budget

The global budget of atmospheric this compound is a subject of ongoing research, with various studies providing a range of estimates for its sources and sinks. The following tables summarize the quantitative data from multiple sources to provide a comparative overview. All flux estimates are presented in gigagrams of sulfur per year (Gg S/year).

Table 1: Natural and Anthropogenic Sources of Atmospheric this compound (Gg S/year)

| Source Category | Sub-category | Estimated Flux (Gg S/year) | References |

| Oceanic Emissions | Direct OCS Emissions | 77.3 - 142.1 | [4] |

| Indirect (from CS₂ Oxidation) | 160.0 - 189.7 | [4] | |

| Indirect (from DMS Oxidation) | 106.1 - 680.1 | [5] | |

| Total Oceanic | ~230 - 992 | [6][7] | |

| Terrestrial Emissions | Anoxic Soils & Wetlands | 96 | [8][9] |

| Volcanic Emissions | 50 | [10] | |

| Biomass Burning | Open Burning | 60 ± 37 | [1][11][12] |

| Anthropogenic Sources | Direct and Indirect | 171 - 406 | [13][14] |

Table 2: Natural and Anthropogenic Sinks of Atmospheric this compound (Gg S/year)

| Sink Category | Sub-category | Estimated Flux (Gg S/year) | References |

| Terrestrial Uptake | Vegetation | -490 to -1335 | [15] |

| Oxic Soils | -126 | [8][9] | |

| Total Terrestrial | -756 (vegetation only) | [15] | |

| Atmospheric Removal | Reaction with OH | -122 | [14] |

| Photolysis in Stratosphere | -30 to -32 | [8][14] | |

| Total Atmospheric | ~-154 | [16] |

Experimental Protocols for Measuring this compound Fluxes

Accurate quantification of OCS fluxes between the atmosphere and various natural sources and sinks is crucial for refining the global budget and for applications such as GPP estimation. The following sections provide detailed methodologies for key experiments.

Eddy Covariance (EC) for Ecosystem-Atmosphere OCS Exchange

The eddy covariance technique is a micrometeorological method used to measure the net exchange of a scalar (like OCS) between an ecosystem and the atmosphere.

Objective: To determine the net flux of OCS over a specific ecosystem (e.g., forest, grassland).

Instrumentation:

-

3D Sonic Anemometer: Measures the three components of wind velocity at high frequency (typically 10-20 Hz).

-

Fast-response OCS Analyzer: A quantum cascade laser spectrometer (QCLS) or other high-precision instrument capable of measuring OCS concentrations at a high frequency, synchronized with the anemometer.

-

Data Acquisition System: To log and synchronize the data from the anemometer and gas analyzer.

Methodology:

-

Site Selection and Tower Installation:

-

Choose a site with a horizontally homogeneous fetch of the ecosystem of interest to minimize advective effects.

-

Install the sonic anemometer and the gas analyzer inlet on a tower at a height sufficient to measure the flux from the desired footprint.

-

-

Instrumentation Setup and Calibration:

-

Mount the sonic anemometer and the gas analyzer inlet in close proximity to each other to ensure they sample the same air parcel.

-

Calibrate the OCS analyzer regularly using standard reference gases with known OCS concentrations. Perform zero and span calibrations.

-

-

Data Acquisition:

-

Record high-frequency (10-20 Hz) data of the three wind velocity components (u, v, w) and the OCS concentration.

-

Simultaneously record meteorological data such as air temperature, pressure, and humidity.

-

-

Data Processing and Flux Calculation:

-

Despiking and Filtering: Remove erroneous data points from the raw time series.

-

Coordinate Rotation: Rotate the wind velocity components to align with the mean wind direction, setting the mean vertical wind speed to zero.

-

Time Lag Compensation: Determine and correct for the time lag between the vertical wind velocity measurement and the OCS concentration measurement, which arises from the travel time of the air sample through the intake tube to the analyzer.

-

Flux Calculation: The flux (F) is calculated as the covariance between the fluctuations in vertical wind speed (w') and the OCS concentration (c') over a specific averaging period (typically 30-60 minutes): F = mean(w' * c').

-

Corrections: Apply necessary corrections for air density fluctuations (Webb-Pearman-Leuning correction), spectral losses at high and low frequencies, and storage flux (the change in OCS concentration in the air layer below the measurement height).

-

Soil Chamber Measurements for OCS Fluxes

Soil chambers are used to measure the flux of gases, including OCS, at the soil-atmosphere interface.

Objective: To quantify the uptake or emission of OCS from the soil.

Instrumentation:

-

Soil Chamber: An enclosed chamber (static or dynamic) that is placed on the soil surface. Static chambers are sealed for a period, while dynamic chambers have a continuous flow of air.

-

OCS Analyzer: A high-precision OCS analyzer to measure the change in OCS concentration within the chamber.

-

Ancillary Sensors: Soil temperature and moisture probes.

Methodology:

-

Site and Collar Installation:

-

Select representative locations within the study area.

-

Install soil collars (frames that are inserted a few centimeters into the soil) at each measurement point at least 24 hours before the first measurement to allow the soil to settle.

-

-

Measurement Procedure (Static Chamber):

-

Place the chamber on the collar, ensuring a tight seal.

-

Measure the OCS concentration inside the chamber headspace over a short period (e.g., 5-15 minutes). This can be done by drawing air samples at discrete time intervals or by continuously circulating the chamber air through the OCS analyzer.

-

Record soil temperature and moisture at the time of measurement.

-

-

Flux Calculation:

-

The flux is calculated from the rate of change of OCS concentration inside the chamber, the chamber volume, and the soil surface area covered by the chamber. For a linear increase/decrease in concentration, the flux (F) is calculated as: F = (dC/dt) * (V/A), where dC/dt is the rate of change of concentration, V is the chamber volume, and A is the surface area.

-

Leaf and Branch Chamber Measurements for Vegetation Uptake

Leaf and branch chambers are used to measure gas exchange from individual leaves or branches.

Objective: To determine the rate of OCS uptake by specific plant components.

Instrumentation:

-

Leaf/Branch Chamber: A transparent chamber that encloses a leaf or a branch.

-

Gas Exchange System: A system that controls the environment within the chamber (e.g., CO2, H2O, light) and measures the gas concentrations at the inlet and outlet of the chamber.

-

OCS Analyzer: Integrated into the gas exchange system to measure the difference in OCS concentration between the air entering and leaving the chamber.

Methodology:

-

Plant Selection and Chamber Installation:

-

Select healthy, representative leaves or branches.

-

Carefully enclose the leaf or branch within the chamber, ensuring a good seal without damaging the plant tissue.

-

-

Measurement Procedure:

-

Flow air with a known OCS concentration through the chamber at a constant rate.

-

Control and monitor environmental conditions within the chamber, such as light intensity, temperature, and humidity, to match ambient conditions or to study the response to specific conditions.

-

Measure the OCS concentration of the air entering and leaving the chamber.

-

-

Flux Calculation:

-

The OCS uptake rate is calculated based on the flow rate of air through the chamber and the difference in OCS concentration between the inlet and outlet air, normalized by the leaf area. The flux (F) is calculated as: F = (u * (C_in - C_out)) / A, where u is the flow rate, C_in and C_out are the inlet and outlet concentrations, and A is the leaf area.

-

Oceanic OCS Flux Measurements

Measuring OCS fluxes from the ocean is complex and can be done using various techniques.

Objective: To quantify the emission of OCS from the ocean surface.

Instrumentation:

-

Equilibrator-based system: A common method that involves equilibrating a volume of air with a continuous flow of surface seawater.

-

OCS Analyzer: To measure the OCS concentration in the equilibrated air.

-

GPS and Meteorological Sensors: To record the ship's position, wind speed, and other relevant parameters.

Methodology:

-

Seawater Sampling:

-

Continuously pump surface seawater from a ship's uncontaminated seawater intake.

-

Pass the seawater through an equilibrator, which allows the dissolved gases in the water to come into equilibrium with a headspace of clean air.

-

-

OCS Measurement:

-

Measure the OCS concentration in the equilibrated headspace air using a high-precision OCS analyzer.

-

Simultaneously measure the atmospheric OCS concentration in the marine boundary layer.

-

-

Flux Calculation:

-

The flux is calculated using a bulk gas exchange model, which depends on the concentration difference between the water and the air, and a gas transfer velocity (k): F = k * (C_w - C_a), where C_w is the OCS concentration in the water (calculated from the equilibrated air concentration and the solubility of OCS) and C_a is the atmospheric OCS concentration. The gas transfer velocity is typically parameterized as a function of wind speed.

-

Visualization of the Atmospheric this compound Cycle

The following diagram illustrates the major natural sources and sinks of atmospheric this compound and their interconnections.

References

- 1. Biomass Burning Unlikely to Account for Missing Source of this compound [authors.library.caltech.edu]